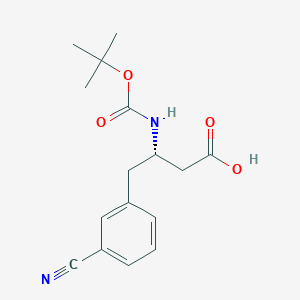

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

Description

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS: 270065-86-6; MFCD01861076) is a chiral β-homophenylalanine derivative with a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3-cyano substituent on the phenyl ring. Its molecular formula is C₁₆H₂₀N₂O₄, and molecular weight is 304.35 g/mol . This compound is widely utilized in pharmaceutical synthesis as a key intermediate, particularly in the development of protease inhibitors and peptidomimetics. Its stereochemical configuration (S-enantiomer) and electronic properties (due to the cyano group) make it critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

(3S)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNMSRSGBBZOE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901150039 | |

| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-86-6 | |

| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The process often starts with the preparation of the corresponding amino acid, followed by the introduction of the Boc group under controlled conditions. Common reagents used in this synthesis include di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is as a building block in peptide synthesis. The Boc group protects the amino group during the assembly of peptide chains, allowing for precise control over the sequence and structure of the resulting peptides. Once the synthesis is complete, the Boc group can be selectively removed to yield free amino groups for further reactions.

Key Features:

- Chirality: This compound is a chiral building block, which means it can influence the biological activity of synthesized peptides.

- Structural Similarity: It resembles naturally occurring amino acids like valine, making it suitable for mimicking biological processes.

Drug Discovery

This compound plays a significant role in drug discovery research. Scientists utilize it to design and synthesize peptides that target specific biological pathways or receptors. These modified peptides can be studied for their therapeutic effects on various diseases, including cancer and inflammatory conditions .

Case Studies:

- Cancer Research: Modified peptides incorporating this compound have been investigated for their ability to inhibit tumor growth by targeting specific oncogenic pathways.

- Inflammatory Diseases: Research has shown that peptides containing this compound can modulate inflammatory responses, providing insights into potential treatments for conditions like rheumatoid arthritis and asthma .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical methodologies. These include:

- Coupling Reactions: Utilizing coupling agents to facilitate the formation of peptide bonds between amino acids.

- Protecting Group Strategies: Employing different protecting groups alongside Boc to enhance selectivity and yield during synthesis processes .

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing for selective modifications at other sites. Upon deprotection, the amino group can participate in further reactions, facilitating the synthesis of desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

- Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid (CAS: 270596-51-5) Formula: C₁₅H₂₀FNO₄; MW: 297.33 g/mol. Properties: Higher boiling point (443.3°C) and density (1.192 g/cm³) compared to the cyano analog.

- Boc-(S)-3-Amino-4-(2,4-dichlorophenyl)butyric acid (CAS: 270063-48-4) Formula: C₁₅H₁₉Cl₂NO₄; MW: 348.22 g/mol. Properties: Chlorine substituents increase molecular weight and lipophilicity (LogP: ~3.1), favoring membrane permeability. It is a white crystalline solid with low toxicity .

Electron-Donating and Withdrawing Groups

- Boc-(S)-3-Amino-4-(4-methylphenyl)butyric acid Synthesis: Prepared via Boc protection of 3-amino-4-(4-methylphenyl)butyric acid. Impact: The methyl group (electron-donating) reduces reactivity compared to the cyano analog, making it less suitable for nucleophilic reactions .

- Boc-(S)-3-Amino-4-(4-methoxyphenyl)butyric acid (CAS: 126800-59-7) Formula: C₁₆H₂₃NO₅; MW: 317.36 g/mol. Properties: Methoxy group enhances solubility in polar solvents. Purity ≥99% (HPLC) makes it ideal for high-precision medicinal chemistry .

Heteroaromatic Analogs

- Boc-(S)-3-Amino-4-(2-furyl)butanoic acid (CAS: 270263-06-4) Formula: C₁₃H₁₉NO₅; MW: 269.29 g/mol. Application: The furan ring introduces π-π stacking capabilities, useful in designing kinase inhibitors .

Stereochemical Variations

- Boc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS: 270065-83-3) Impact: The R-enantiomer shows distinct biological activity due to altered spatial orientation. For example, it may exhibit lower affinity for target enzymes compared to the S-form .

- Boc-(R)-3-Amino-4-(4-bromophenyl)butyric acid Formula: C₁₅H₁₉BrNO₄; MW: 373.22 g/mol. Use: Bromine’s bulky size aids in X-ray crystallography studies of protein-ligand complexes .

Biological Activity

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following molecular formula: CHNO. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound has been studied for its potential role as an inhibitor of specific receptors involved in neurotransmission. Its structural similarity to naturally occurring amino acids allows it to modulate receptor activity and influence neurotransmitter release.

Key Mechanisms:

- Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Neuropharmacological Effects : Research indicates that the compound may have neuroprotective properties, making it relevant for conditions such as neurodegenerative diseases.

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid | CHNO | Enantiomeric form; different receptor interactions |

| Boc-(S)-3-Amino-4-(4-cyanophenyl)-butyric acid | CHNO | Variations in receptor selectivity |

| Boc-(S)-3-Amino-4-methylbenzoic acid | CHNO | Different aromatic substitution; varied activity |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Studies : In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.

- Anticancer Research : Initial screenings against various cancer cell lines indicated that this compound exhibits selective cytotoxicity, particularly against leukemia and melanoma cell lines.

Example Research Findings

- A study reported that treatment with this compound resulted in a significant reduction in cell viability in cultured cancer cells compared to controls .

- Another investigation noted alterations in neurotransmitter release patterns upon administration of the compound in animal models, supporting its role as a modulator of synaptic transmission .

Q & A

Q. What are the common synthetic routes for Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, and which characterization methods are essential for verifying its purity and structure?

The synthesis typically involves enzymatic resolution or stereoselective protection strategies. For example, enzymatic reactions using engineered enzymes (e.g., lipases or transaminases) can achieve high enantiomeric excess (e.g., 82% conversion in 24 hours for related intermediates) . Boc protection is introduced via tert-butoxycarbonyl anhydrides under basic conditions, followed by purification via recrystallization or chromatography . Characterization requires:

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a key intermediate in drug development, particularly for:

- Neuroprotective Agents : Classified under D018696 (Neuroprotective Agents) and D000927 (Anticonvulsants) in pharmacological databases .

- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Critical in synthesizing sitagliptin analogs, where enzymatic resolution of stereoisomers is essential for bioactivity .

Q. What analytical techniques distinguish Boc-(S) and Boc-(R) stereoisomers of 3-Amino-4-(3-cyano-phenyl)-butyric acid?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H, with retention times validated against standards .

- Specific Rotation : The (S)-isomer exhibits a distinct optical rotation (e.g., +13.5° to +17.5° for related compounds) compared to the (R)-form .

Advanced Research Questions

Q. How can researchers optimize enzymatic conversion yields of this compound in large-scale syntheses?

Key factors include:

- Enzyme Selection : Engineered transaminases with improved substrate specificity can enhance conversion rates (e.g., from 70% to 82% in sitagliptin intermediates) .

- Reaction Conditions : Optimize pH (7.5–9.0), temperature (25–37°C), and cofactor recycling (e.g., PLP supplementation) .

- Scale-Up Challenges : Address mass transfer limitations using fed-batch reactors or immobilized enzymes .

Q. When synthesizing Boc-protected analogs, how do researchers address steric hindrance and regioselectivity during phenyl ring functionalization?

Q. How should researchers design experiments to reconcile conflicting bioactivity data for this compound’s neuroprotective effects?

- In Vitro/In Vivo Correlation : Validate neuroprotection in both primary neuron cultures (e.g., glutamate-induced toxicity models) and rodent seizure models (e.g., pentylenetetrazole tests) .

- Dose-Response Studies : Test concentrations from 1–100 µM to identify therapeutic windows and off-target effects .

- Endpoint Harmonization : Standardize assays (e.g., caspase-3 activation for apoptosis vs. LDH release for necrosis) to reduce variability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.